

# Discovery of novel imidazo[1,2-b]pyridazine compounds

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Amino-6-chloroimidazo[1,2-b]pyridazine

**Cat. No.:** B582029

[Get Quote](#)

An In-Depth Technical Guide to the Discovery of Novel Imidazo[1,2-b]pyridazine Compounds

Audience: Researchers, scientists, and drug development professionals.

## Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.<sup>[1][2]</sup> Its structure, being isosteric to purines, allows it to interact with a wide range of biological targets, leading to applications in various therapeutic areas.<sup>[3]</sup> Compounds incorporating this framework have been investigated as anticancer, anti-inflammatory, antiviral, antibacterial, antiparasitic, and neuroprotective agents.<sup>[1][2]</sup> Notably, the successful development of the kinase inhibitor Ponatinib, which features this core structure, has spurred further interest in exploring novel derivatives for therapeutic use.<sup>[1][2]</sup> This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel imidazo[1,2-b]pyridazine compounds, supported by detailed experimental protocols and data.

## General Synthesis Strategies

The construction of the imidazo[1,2-b]pyridazine core is most commonly achieved through a condensation reaction. A prevalent method involves the reaction of a 3-amino-6-halopyridazine with an  $\alpha$ -bromoketone under mild basic conditions, such as in the presence of sodium

bicarbonate.<sup>[4]</sup> The halogen on the pyridazine ring is crucial for ensuring the alkylation occurs at the correct ring nitrogen, facilitating the desired bicyclic product formation.<sup>[4]</sup>

Beyond this classical approach, modern synthetic methods, particularly transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck), have been extensively employed to functionalize the imidazo[1,2-b]pyridazine scaffold, allowing for the creation of diverse chemical libraries for drug discovery.<sup>[3][5]</sup>

## General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of imidazo[1,2-b]pyridazine derivatives.

# Therapeutic Applications and Biological Activity

The versatility of the imidazo[1,2-b]pyridazine scaffold has led to its exploration in multiple disease contexts.

## Oncology

Imidazo[1,2-b]pyridazines have shown significant promise as anticancer agents, primarily by targeting key signaling kinases.

- PI3K/mTOR Inhibition: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer and fibrosis.<sup>[6][7]</sup> Novel imidazo[1,2-b]pyridazine derivatives have been developed as potent dual inhibitors of PI3K and mTOR. <sup>[6][7]</sup> For instance, compound 11 from a recent study demonstrated potent inhibition of PI3K $\alpha$  (94.9% at 1 nM) and mTOR (42.99% at 1 nM), along with nanomolar antiproliferative effects in pulmonary fibroblasts.<sup>[6]</sup>
- ALK Inhibition: Anaplastic lymphoma kinase (ALK) is a validated target in certain non-small cell lung cancers (NSCLCs).<sup>[8]</sup> Researchers have designed imidazo[1,2-b]pyridazine-based macrocyclic derivatives to overcome resistance to existing ALK inhibitors, including the challenging G1202R mutation.<sup>[8]</sup> Compound O-10 showed potent enzymatic inhibition against wild-type ALK ( $IC_{50}$  = 2.6 nM) and clinically relevant mutants like ALKG1202R ( $IC_{50}$  = 6.4 nM).<sup>[8]</sup>
- BTK Inhibition: Bruton's tyrosine kinase (BTK) is essential for B cell signaling and a key target in B cell malignancies.<sup>[9]</sup> A covalent imidazo[1,2-b]pyridazine inhibitor, compound 22 (TM471-1), displayed potent BTK inhibition ( $IC_{50}$  = 1.3 nM) with excellent kinase selectivity and demonstrated complete tumor regression in a xenograft model.<sup>[9]</sup>
- Mps1 Inhibition: Monopolar spindle 1 (Mps1) kinase is a target in oncology due to its high expression in cancer cells.<sup>[10]</sup> Optimization of an initial hit led to the discovery of the imidazo[1,2-b]pyridazine derivative 27f, an extremely potent and selective Mps1 inhibitor (cellular Mps1  $IC_{50}$  = 0.70 nM) with significant antiproliferative activity against various cancer cell lines.<sup>[10]</sup>



[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/mTOR pathway by imidazo[1,2-b]pyridazine compounds.

| Compound ID | Target(s)            | IC <sub>50</sub> (nM)                        | Cell Line / Assay     | Reference            |
|-------------|----------------------|----------------------------------------------|-----------------------|----------------------|
| 11          | PI3K $\alpha$ / mTOR | 0.380 & 0.090 $\mu$ M<br>(antiproliferative) | Pulmonary Fibroblasts | <a href="#">[6]</a>  |
| O-10        | ALKWT                | 2.6                                          | Enzymatic Assay       | <a href="#">[8]</a>  |
| O-10        | ALKG1202R            | 6.4                                          | Enzymatic Assay       | <a href="#">[8]</a>  |
| 22          | BTK                  | 1.3                                          | Enzymatic Assay       | <a href="#">[9]</a>  |
| 27f         | Mps1                 | 0.70                                         | Cellular Mps1 Assay   | <a href="#">[10]</a> |
| 27f         | (Antiproliferative)  | 6.0                                          | A549 Cancer Cells     | <a href="#">[10]</a> |

## Neurodegenerative Diseases

- $\beta$ -Amyloid Plaque Imaging: Imidazo[1,2-b]pyridazines have been developed as ligands for  $\beta$ -amyloid (A $\beta$ ) plaques, which are a hallmark of Alzheimer's disease.[\[4\]](#) These compounds serve as potential positron emission tomography (PET) radiotracers for imaging A $\beta$  plaques in the brain.[\[4\]](#) Structure-activity relationship (SAR) studies showed that a 2-(4'-Dimethylaminophenyl) group was beneficial for high binding affinity, with compound 4 exhibiting a K<sub>i</sub> of 11.0 nM.[\[4\]](#)

| Compound ID | Substitution Pattern                              | K <sub>i</sub> (nM) | Reference           |
|-------------|---------------------------------------------------|---------------------|---------------------|
| 3           | 2-(4'-N,N-dimethylaminophenyl)-6-methoxy          | 24.3                | <a href="#">[4]</a> |
| 4           | 2-(4'-N,N-dimethylaminophenyl)-6-(methylthio)     | 11.0                | <a href="#">[4]</a> |
| 5           | 2-(4'-N,N-dimethylaminophenyl)-6-(2-fluoroethoxy) | 129.2               | <a href="#">[4]</a> |

## Antiviral Activity

- Picornavirus Inhibition:** A series of 2-aminoimidazo[1,2-b]pyridazines were identified as a novel class of inhibitors against human picornaviruses, including human rhinovirus (HRV), poliovirus, and coxsackieviruses.[\[11\]](#)[\[12\]](#)[\[13\]](#) SAR studies indicated that an oxime linker between the core and a phenyl moiety was favorable for activity, and the E geometry of the oxime was critical.[\[12\]](#) Compound 7b demonstrated potent, broad-spectrum activity against a panel of rhinoviruses and enteroviruses.[\[12\]](#)

| Compound ID | Key Structural Feature   | IC <sub>50</sub> (µg/mL) | Reference            |
|-------------|--------------------------|--------------------------|----------------------|
| (E)-7d      | Oxime linker (E isomer)  | 0.04                     | <a href="#">[12]</a> |
| (Z)-7d      | Oxime linker (Z isomer)  | > 10                     | <a href="#">[12]</a> |
| (E)-13b     | Vinyl carboxamide linker | 0.28                     | <a href="#">[12]</a> |

## Immuno-inflammatory Diseases

- Tyk2 Inhibition: Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, mediates signaling for pro-inflammatory cytokines like IL-12, IL-23, and type I interferons.[\[14\]](#) Imidazo[1,2-b]pyridazines have been discovered as potent and selective allosteric inhibitors that bind to the pseudokinase (JH2) domain of Tyk2, thereby suppressing cytokine-mediated activation.[\[14\]](#)[\[15\]](#) This offers a selective mechanism to treat various immuno-inflammatory diseases.[\[14\]](#)



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for  $\beta$ -Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 14. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Discovery of novel imidazo[1,2-b]pyridazine compounds]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b582029#discovery-of-novel-imidazo-1-2-b-pyridazine-compounds\]](https://www.benchchem.com/product/b582029#discovery-of-novel-imidazo-1-2-b-pyridazine-compounds)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)